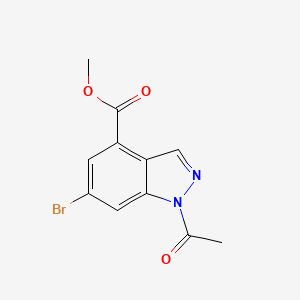

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-acetyl-6-bromoindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-7(12)3-8(11(16)17-2)9(10)5-13-14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFAXWVSQSRJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601177121 | |

| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601177121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-55-4 | |

| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601177121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a multi-step process commencing from a commercially available starting material. This document provides a detailed, albeit projected, experimental protocol for each synthetic step, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The indazole core is a recognized privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities.

Proposed Synthesis Pathway

The synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate can be envisioned to proceed through a four-step sequence starting from the commercially available 4-bromo-2-methylaniline. The key transformations involve diazotization and cyclization to form the indazole core, followed by esterification, and finally N-acetylation.

Caption: Proposed synthetic pathway for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Experimental Protocols

The following are detailed, projected methodologies for the key steps in the synthesis.

Step 1: Synthesis of 6-bromo-1H-indazole

This initial step involves the formation of the indazole ring from 4-bromo-2-methylaniline via a diazotization and cyclization reaction.[1]

-

Dissolution: Dissolve 4-bromo-2-methylaniline in a suitable solvent such as aqueous hydrochloric acid.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to facilitate intramolecular cyclization.

-

Work-up and Isolation: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to afford 6-bromo-1H-indazole.

Step 2: Synthesis of 6-bromo-1H-indazole-4-carboxylic acid

This step introduces the carboxylic acid group at the C4 position of the indazole ring.

-

Lithiation: Dissolve 6-bromo-1H-indazole in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to a low temperature (e.g., -78 °C). Add a strong base such as n-butyllithium dropwise.

-

Carboxylation: Bubble carbon dioxide gas through the reaction mixture or add solid carbon dioxide (dry ice).

-

Work-up and Isolation: Quench the reaction with water. Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

Step 3: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

This step involves the esterification of the carboxylic acid.

-

Reaction Setup: Suspend 6-bromo-1H-indazole-4-carboxylic acid in methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester. Purify by column chromatography if necessary.

Step 4: Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

The final step is the acetylation of the indazole nitrogen.

-

Reaction Setup: Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in a suitable solvent like pyridine or a mixture of an aprotic solvent and a base (e.g., triethylamine in dichloromethane).

-

Acetylation: Add acetic anhydride dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours and monitor its completion by TLC.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a dilute acid solution (to remove pyridine, if used), followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the expected, though hypothetical, quantitative data for the synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. Actual yields may vary depending on specific reaction conditions and purification techniques.

| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 6-bromo-1H-indazole | 4-bromo-2-methylaniline | NaNO₂, HCl | Aqueous | 0 - 5 | 2 - 4 | 70 - 80 |

| 2 | 6-bromo-1H-indazole-4-carboxylic acid | 6-bromo-1H-indazole | n-BuLi, CO₂ | THF | -78 to RT | 3 - 6 | 50 - 60 |

| 3 | Methyl 6-bromo-1H-indazole-4-carboxylate | 6-bromo-1H-indazole-4-carboxylic acid | CH₃OH, H₂SO₄ | Methanol | Reflux | 4 - 8 | 80 - 90 |

| 4 | Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate | Methyl 6-bromo-1H-indazole-4-carboxylate | (CH₃CO)₂O, Pyridine | Pyridine | Room Temp. | 2 - 6 | 85 - 95 |

References

An In-depth Technical Guide to Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a specialized organic compound that serves as a valuable building block in medicinal chemistry, particularly in the development of protein degraders.[1] Its indazole core is a privileged scaffold found in numerous biologically active molecules.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed experimental protocols for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, designed to assist researchers in its synthesis and application.

Chemical Properties

This section summarizes the key chemical and physical properties of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate and its immediate precursor, methyl 6-bromo-1H-indazole-4-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate | N/A |

| Molecular Formula | C11H9BrN2O3 | [1] |

| Molecular Weight | 297.108 g/mol | [1] |

| CAS Number | 1346597-55-4 | [1] |

| Appearance | Solid (predicted) | N/A |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Room Temperature, sealed in dry conditions | [1][6] |

Table 2: Properties of Precursor (Methyl 6-bromo-1H-indazole-4-carboxylate)

| Property | Value | Source |

| IUPAC Name | methyl 6-bromo-1H-indazole-4-carboxylate | [7] |

| Molecular Formula | C9H7BrN2O2 | [7][8] |

| Molecular Weight | 255.07 g/mol | [7] |

| CAS Number | 885518-49-0 | [7] |

| Monoisotopic Mass | 253.96909 Da | [7][8] |

Synthesis and Experimental Protocols

A plausible synthetic route to Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate involves a two-step process: the synthesis of the precursor methyl 6-bromo-1H-indazole-4-carboxylate, followed by its N-acetylation.

Step 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

The synthesis of the indazole core can be achieved through various methods, often starting from substituted anilines. A general and robust method is the diazotization of an appropriately substituted aniline followed by cyclization.[10]

Experimental Protocol:

-

Diazotization: 4-bromo-2-methylaniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyclization: The in-situ generated diazonium salt is then subjected to cyclization conditions. This can be achieved by raising the temperature, which promotes the intramolecular reaction to form the indazole ring.

-

Esterification: The resulting 6-bromo-1H-indazole-4-carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Work-up and Purification: The reaction mixture is worked up by neutralization and extraction with a suitable organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure methyl 6-bromo-1H-indazole-4-carboxylate.

Step 2: N-Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate

The final step is the acetylation of the nitrogen at the 1-position of the indazole ring.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in an appropriate aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).

-

Addition of Acetylating Agent: Cool the reaction mixture to 0 °C and add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, quench by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Visualizations

Synthetic Pathway

References

- 1. calpaclab.com [calpaclab.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate - CAS:1346597-55-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Methyl 6-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 9. Methyl 1-Acetyl-6-broMo-1H-indazole-4-carboxylate(1346597-55-4) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a key building block in the development of targeted protein degraders. The document details its molecular structure, chemical properties, and its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While a specific, publicly available, detailed synthesis protocol and complete experimental spectra for this exact molecule are not readily found in the cited literature, this guide infers a likely synthetic pathway based on established indazole chemistry and presents its known physicochemical properties. The guide also explores the broader context of indazole scaffolds in drug discovery and their application in PROTAC technology, providing a foundation for researchers working in this innovative area of medicinal chemistry.

Molecular Structure and Chemical Properties

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a substituted indazole derivative with the molecular formula C₁₁H₉BrN₂O₃.[1] Its structure features a bromo-substituted indazole core, acetylated at the N1 position of the pyrazole ring, and a methyl carboxylate group at the C4 position of the benzene ring.

A visual representation of the molecular structure is provided below:

Caption: Molecular Structure of the target compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O₃ | [1] |

| Molecular Weight | 297.108 g/mol | [1] |

| CAS Number | 1346597-55-4 | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

Experimental Data (Predicted and from Related Compounds)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.7 ppm), the ester methyl protons (singlet, ~4.0 ppm), and distinct aromatic protons on the indazole ring. |

| ¹³C NMR | Carbonyl signals for the acetyl and ester groups (~160-170 ppm), and distinct signals for the aromatic and heterocyclic carbons. |

| IR Spectroscopy | Characteristic carbonyl stretching frequencies for the acetyl and ester groups (~1700-1750 cm⁻¹), and C-Br stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (297.108 g/mol ) with a characteristic isotopic pattern for bromine. |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is not explicitly available. However, a plausible synthetic route can be inferred from the synthesis of related indazole derivatives. The likely precursor is Methyl 6-bromo-1H-indazole-4-carboxylate, which can be synthesized and subsequently acetylated.

3.1. Inferred Synthesis of the Precursor: Methyl 6-bromo-1H-indazole-4-carboxylate

The synthesis of the unacetylated precursor likely involves the diazotization of an appropriately substituted aniline followed by cyclization, a common method for forming the indazole ring system.

3.2. Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate (Proposed Protocol)

This proposed protocol is based on standard acetylation procedures for N-heterocycles.

Materials:

-

Methyl 6-bromo-1H-indazole-4-carboxylate

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in anhydrous dichloromethane.

-

Add pyridine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Caption: Proposed workflow for the synthesis.

Role in Drug Development: A Building Block for PROTACs

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

4.1. The PROTAC Concept

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

4.2. The Role of the Indazole Scaffold

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[2][3] In the context of PROTACs, the indazole moiety, as present in Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, can serve several purposes:

-

As part of the E3 ligase ligand: Certain indazole derivatives have been explored as ligands for E3 ligases.

-

As part of the POI ligand: The indazole core can be a key pharmacophore for binding to various protein targets.

-

As a scaffold for linker attachment: The functional groups on the indazole ring provide convenient points for attaching the linker, which is crucial for optimizing the PROTAC's efficacy.

While specific PROTACs incorporating Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate are not detailed in the available literature, its structure suggests it is a versatile starting material for creating a library of PROTACs for screening against various targets. The bromo- and ester functionalities offer handles for further chemical modifications and linker attachment.

Caption: General mechanism of action for PROTACs.

Conclusion

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a valuable chemical entity for researchers in drug discovery, particularly those focused on targeted protein degradation. While detailed experimental protocols and characterization data are not yet widely published, its chemical structure and classification as a protein degrader building block point to its significant potential in the synthesis of novel PROTACs. The versatility of the indazole scaffold, combined with the reactive handles on this specific molecule, makes it an attractive starting point for the development of new therapeutics aimed at degrading disease-causing proteins. Further research and publication of its specific applications will undoubtedly solidify its role in the expanding field of targeted protein degradation.

References

"Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate" CAS number 1346597-55-4

CAS Number: 1346597-55-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, a proposed synthesis protocol, and its potential biological significance based on structurally related molecules.

Chemical Properties and Data

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is classified as a protein degrader building block, suggesting its potential utility in the development of targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[1] Its core structure is a substituted indazole, a scaffold known to exhibit a wide range of biological activities.[2][3][4][5]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1346597-55-4 | [1] |

| Molecular Formula | C₁₁H₉BrN₂O₃ | [1] |

| Molecular Weight | 297.108 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | Solid (form not specified) | [6] |

| Storage | Room temperature | [1][6] |

Table 2: Spectroscopic Data

| Data Type | Availability | Source |

| ¹H NMR | Available | [7] |

| ¹³C NMR | Available | [7] |

| Mass Spectrometry (MS) | Available | [7] |

| Infrared Spectroscopy (IR) | Available | [7] |

Note: Specific spectral data peaks are not publicly available in the search results but can be obtained from the cited source.

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is not available in the public domain. However, based on general methods for the synthesis of substituted indazoles and related compounds found in the literature, a plausible synthetic route can be proposed.[8][9][10] The following is a generalized, multi-step protocol.

Step 1: Bromination of a Substituted Toluene

A suitable starting material, such as a methyl-substituted aminobenzoic acid ester, would first undergo bromination at the desired position.

-

Reactants: Substituted methylaniline derivative, Brominating agent (e.g., N-Bromosuccinimide), Solvent (e.g., Acetonitrile).

-

Procedure: The starting aniline is dissolved in the solvent and cooled. The brominating agent is added portion-wise while maintaining a low temperature. The reaction is stirred for a specified time until completion, monitored by TLC. The product is then isolated through extraction and purified.[9]

Step 2: Diazotization and Cyclization to form the Indazole Core

The bromo-substituted aniline is then converted to the indazole ring through diazotization followed by intramolecular cyclization.

-

Reactants: Bromo-substituted aniline, Sodium nitrite, Acid (e.g., HCl), followed by a reducing agent or specific cyclization conditions.

-

Procedure: The aniline is dissolved in an acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This intermediate is then subjected to conditions that promote cyclization to the indazole. This can involve reduction or heating.

Step 3: Esterification of the Carboxylic Acid

If the starting material contained a carboxylic acid, it would be converted to the methyl ester at this stage.

-

Reactants: Indazole-4-carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄).

-

Procedure: The carboxylic acid is dissolved in an excess of methanol with a catalytic amount of strong acid. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed, and the product is purified.

Step 4: N-Acetylation of the Indazole Ring

The final step is the acetylation of the nitrogen at the 1-position of the indazole ring.

-

Reactants: Methyl 6-bromo-1H-indazole-4-carboxylate, Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine or Triethylamine), Solvent (e.g., Dichloromethane).

-

Procedure: The indazole is dissolved in the solvent, and the base is added. Acetic anhydride or acetyl chloride is then added dropwise, and the reaction is stirred at room temperature. After completion, the reaction is quenched, and the product is extracted, washed, and purified by column chromatography.

Below is a generalized workflow diagram for the proposed synthesis:

Caption: Proposed synthetic workflow for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Potential Biological Significance and Applications

While no specific biological activity has been reported for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[3][5] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities.

3.1. Anticancer Activity

Numerous indazole derivatives have been investigated as potent anti-cancer agents.[11][12] The 6-bromo-1H-indazole moiety, in particular, has been incorporated into molecules showing significant cytotoxicity against various cancer cell lines.[3] The mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of cell proliferation and migration.[11]

3.2. Kinase Inhibition

The indazole core is a common feature in many kinase inhibitors. Given its structural features, Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate could serve as a building block for the synthesis of more complex molecules targeting specific kinases involved in cell signaling pathways related to cancer and inflammation.

3.3. Other Potential Activities

Indazole derivatives have also been reported to possess anti-inflammatory, antibacterial, and neuroprotective properties.[2][4][5] The presence of the bromo-substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Signaling Pathway Context

Given the prevalence of indazole-based compounds as kinase inhibitors and anticancer agents, a logical area of investigation for this molecule and its derivatives would be their effect on key cancer-related signaling pathways. A hypothetical workflow for such an investigation is presented below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 7. Methyl 1-Acetyl-6-broMo-1H-indazole-4-carboxylate(1346597-55-4) 1H NMR [m.chemicalbook.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate," a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported synthetic methodologies with predicted spectroscopic data based on analogous structures. This guide is intended to support research and development activities by providing a robust starting point for the synthesis and characterization of this molecule.

Spectroscopic Data Summary

The structural confirmation of "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate" relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of structurally similar indazole derivatives.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | H-3 |

| ~8.20 | d, J ≈ 1.5 Hz | 1H | H-5 |

| ~7.90 | d, J ≈ 1.5 Hz | 1H | H-7 |

| ~3.95 | s | 3H | O-CH₃ |

| ~2.80 | s | 3H | CO-CH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (Predicted) |

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (acetyl) |

| ~164.0 | C=O (ester) |

| ~142.0 | C-7a |

| ~138.0 | C-3 |

| ~130.0 | C-5 |

| ~125.0 | C-3a |

| ~122.0 | C-7 |

| ~120.0 | C-6 |

| ~115.0 | C-4 |

| ~52.5 | O-CH₃ |

| ~22.0 | CO-CH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz (Predicted) |

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Predicted m/z | 297.0, 299.0 | 319.0, 321.0 |

| Due to the presence of Bromine, characteristic isotopic peaks with a ratio of approximately 1:1 are expected. |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1730-1710 | C=O stretch (ester) |

| ~1700-1680 | C=O stretch (amide/acetyl) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1370 | C-H bend (methyl) |

| ~1250-1050 | C-O stretch (ester) |

| ~800-600 | C-Br stretch |

Experimental Protocols

The following section details the synthetic and analytical procedures for "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate."

Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

This protocol is based on the acetylation of the corresponding NH-indazole precursor.

Step 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate (Precursor)

Step 2: Acetylation of Methyl 6-bromo-1H-indazole-4-carboxylate

-

Reaction Setup: To a solution of Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq).

-

Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate".

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

-

Mass Spectrometry:

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

-

Infrared Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal or prepare a KBr pellet.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic workflow for "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate."

Caption: Synthetic Workflow for the Preparation of the Target Compound.

This guide provides a foundational understanding of "Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate." For definitive structural confirmation, the synthesis and subsequent experimental spectroscopic analysis are recommended.

Spectroscopic Analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Overview

For Immediate Release

This technical guide provides an overview of the analytical methodologies for the characterization of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a compound of interest for researchers, scientists, and professionals in the field of drug development. While specific ¹H NMR spectral data for this compound is not publicly available in the referenced literature, this document outlines a general experimental protocol for acquiring such data and presents a structural analog for illustrative purposes.

¹H NMR Data Analysis

A comprehensive search of available scientific literature and chemical databases did not yield specific ¹H NMR spectral data (chemical shifts, multiplicities, and coupling constants) for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. To facilitate future research and provide a template for data presentation, the following table illustrates a hypothetical ¹H NMR data summary for the target compound, based on the analysis of structurally similar indazole derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | Hypothetical | s | - | 1H |

| H-5 | Hypothetical | d | Hypothetical | 1H |

| H-7 | Hypothetical | d | Hypothetical | 1H |

| OCH₃ | Hypothetical | s | - | 3H |

| COCH₃ | Hypothetical | s | - | 3H |

Note: The data presented in this table is illustrative and not based on experimental results for the specified compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for obtaining ¹H NMR spectra of indazole derivatives, which can be adapted for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.[1]

Instrumentation:

-

A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer, such as a 300 MHz or 600 MHz instrument.[1]

Sample Preparation:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Data Acquisition:

-

Record the ¹H NMR spectrum at room temperature.

-

The chemical shifts should be reported in parts per million (ppm) relative to the reference standard.[1]

-

Report the following parameters for each signal:

Workflow for Compound Characterization

The characterization of a novel or synthesized compound like Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate typically follows a structured workflow to confirm its identity and purity. This process involves multiple analytical techniques.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometry analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. This guide outlines a theoretical fragmentation pathway and provides standardized experimental protocols to facilitate the characterization of this and structurally related compounds.

Introduction

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a complex heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Mass spectrometry is a pivotal analytical technique for the structural elucidation and purity assessment of such novel chemical entities. This document details the expected mass spectrometric behavior of the title compound, focusing on its fragmentation patterns under common ionization techniques.

The molecular formula for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is C₁₁H₉BrN₂O₃, with a theoretical monoisotopic mass of 295.9848 g/mol . A key characteristic in the mass spectrum of this compound is the presence of a distinct isotopic pattern for the molecular ion, owing to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3] This results in two prominent peaks in the molecular ion region, M+ and M+2, separated by two mass-to-charge units (m/z) and having nearly equal intensities.[1][2][3]

Theoretical Mass Spectrometry Data

The following table summarizes the theoretical m/z values for the molecular ion and plausible fragment ions of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. The proposed fragmentation is based on established principles for indazole derivatives, esters, and acetylated amines.

| m/z (Theoretical) | Proposed Fragment Structure | Description of Fragmentation |

| 295.98 / 297.98 | [M]⁺ | Molecular ion peak (⁷⁹Br / ⁸¹Br) |

| 253.97 / 255.97 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the acetyl group |

| 238.95 / 240.95 | [M - C₂H₂O - CH₃]⁺ | Subsequent loss of a methyl radical from the ester |

| 210.95 / 212.95 | [M - C₂H₂O - COOCH₃]⁺ | Loss of the entire methyl carboxylate group |

| 199.96 / 201.96 | [Br-Indazole-C=O]⁺ | Fragmentation with loss of the acetyl and methoxy groups |

| 171.97 / 173.97 | [Br-Indazole]⁺ | Loss of the acetyl and methyl carboxylate groups |

| 43.02 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

A generalized experimental protocol for the analysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate using mass spectrometry is provided below. This can be adapted based on the specific instrumentation available.

a) Sample Preparation:

-

Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

-

If using electrospray ionization, the addition of a small amount of formic acid (0.1%) may improve ionization efficiency.

b) Mass Spectrometry Conditions (Illustrative Example for ESI-QTOF):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

-

Acquisition Mode: Tandem MS (MS/MS) for fragmentation analysis

Visualization of Pathways and Workflows

To further elucidate the analytical process, the following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for mass spectrometry.

Caption: Proposed fragmentation pathway of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

References

An In-depth Technical Guide to the Solubility Profile of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a substituted indazole of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document outlines established protocols for determining both thermodynamic and kinetic solubility. These methodologies are based on well-accepted practices for characterizing poorly soluble molecules in drug discovery and development. The guide also discusses the predicted physicochemical properties of the target compound and their implications for its solubility. Detailed experimental workflows and templates for data presentation are provided to serve as a practical resource for researchers.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including kinase inhibition, make them attractive scaffolds for drug design.[1] Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a specific derivative with potential applications in various research areas. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in both in vitro and in vivo studies. Poor solubility can lead to challenges in formulation, inaccurate biological assay results, and poor bioavailability.[3][4]

This guide presents a systematic approach to characterizing the solubility of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Physicochemical Properties and Predicted Solubility

Table 1: Predicted Physicochemical Properties of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₁H₉BrN₂O₃ | - |

| Molecular Weight | 297.11 g/mol | - |

| XLogP3 | ~2.1-3.3 | [5] |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 5 | - |

| Rotatable Bond Count | 2 | - |

The predicted XLogP3 value suggests that the compound is moderately lipophilic. The presence of the bromo substituent and the acetyl group, coupled with the indazole core, likely contributes to poor aqueous solubility. It is anticipated that Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate will exhibit higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol.[1][6]

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, it is essential to perform experimental measurements. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for this determination.[7][8][9]

3.1.1. Experimental Protocol

-

Preparation: Add an excess amount of solid Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate to a series of vials containing a known volume of the desired solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF, acetone). The presence of undissolved solid is crucial to ensure saturation.[7]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3][7]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifuge the samples to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination with solid particles, it is recommended to filter the supernatant through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[10] Create a standard curve with known concentrations of the compound to ensure accurate quantification.

Table 2: Template for Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 5.0) | 25 | ||

| PBS (pH 7.4) | 25 | ||

| PBS (pH 9.0) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 | ||

| DMF | 25 | ||

| Acetone | 25 | ||

| Water | 37 | ||

| PBS (pH 7.4) | 37 |

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It is a high-throughput method commonly used in early drug discovery.[4][11][12]

3.2.1. Experimental Protocol

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate in 100% DMSO (e.g., 10 mM).[1][11]

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[1]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 1-2 hours).[11]

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of turbidimetric measurements. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[11]

-

(Optional) Quantification: Alternatively, after incubation, the plates can be filtered, and the concentration of the compound remaining in the filtrate can be quantified by HPLC-UV or LC-MS/MS.[3][13]

Table 3: Template for Kinetic Solubility Data

| Aqueous Buffer | pH | Incubation Time (hours) | Kinetic Solubility (µM) |

| PBS | 7.4 | 1 | |

| PBS | 7.4 | 2 | |

| Simulated Gastric Fluid | 1.2 | 1 | |

| Simulated Intestinal Fluid | 6.8 | 1 |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for determining the solubility of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. rsc.org [rsc.org]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Crystal Structure of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide focuses on the structural and physicochemical properties of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a compound of interest in medicinal chemistry. Due to the current absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document provides a summary of its known chemical properties and outlines generalized experimental protocols for the synthesis and characterization of related indazole derivatives. The potential biological significance of this class of compounds is also discussed, drawing parallels from structurally similar molecules.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitutions on the indazole ring system play a crucial role in modulating the biological and physicochemical properties of these molecules. Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a derivative that incorporates several key functional groups: a bromine atom, a methyl ester, and an N-acetyl group, which are expected to influence its reactivity, solubility, and interaction with biological targets.

This guide aims to provide a comprehensive resource for researchers working with or interested in Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. While the definitive crystal structure remains to be determined, the information presented herein serves as a valuable starting point for its synthesis, characterization, and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is presented in the table below. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O₃ | [1] |

| Molecular Weight | 297.11 g/mol | [1] |

| CAS Number | 1346597-55-4 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |

Experimental Protocols

Synthesis of the Indazole Core

The synthesis of the core 6-bromo-1H-indazole-4-carboxylate scaffold is a critical first step. A representative synthetic pathway is outlined below.

N-Acetylation

The final step in the synthesis of the target compound would involve the acetylation of the nitrogen at the 1-position of the indazole ring.

Procedure:

-

Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Add acetyl chloride or acetic anhydride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Crystallization for X-ray Diffraction

To obtain single crystals suitable for X-ray diffraction, various crystallization techniques can be employed.

Common Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvents is critical and often requires screening a variety of options (e.g., hexane, ethyl acetate, methanol, acetone, and mixtures thereof).

Potential Signaling Pathways and Biological Activity

While the specific biological activity of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate has not been reported, the indazole scaffold is a well-established pharmacophore. Derivatives of 1H-indazole have been shown to interact with a variety of biological targets, suggesting potential involvement in several signaling pathways.

The anticancer properties of many indazole derivatives are attributed to their ability to inhibit protein kinases involved in tumor growth and angiogenesis. Additionally, some indazoles have demonstrated anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase (COX). The N-acetyl group and the bromine substituent on the target molecule could potentially enhance its binding affinity to specific biological targets and influence its metabolic stability.

Conclusion and Future Directions

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a synthetic compound with potential for further investigation in drug discovery. While this guide provides a foundational understanding of its properties and a roadmap for its synthesis, the determination of its single-crystal X-ray structure is a critical next step. Elucidation of the precise three-dimensional arrangement of the atoms will provide invaluable insights into its conformational preferences, intermolecular interactions, and ultimately, its structure-activity relationship. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to unlock its full potential in the development of novel therapeutics.

References

Unveiling the Action of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Guide to a Putative PROTAC Building Block

For Immediate Release

This technical guide provides an in-depth analysis of the plausible mechanism of action for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate. This compound is categorized as a protein degrader building block, suggesting its role as a key component in the development of Proteolysis Targeting Chimeras (PROTACs). While direct experimental data on the specific biological targets of this molecule are not publicly available, its structural features, particularly the indazole core, allow for a reasoned exploration of its likely function. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of Indazole Scaffolds in Targeted Protein Degradation

The indazole moiety is a well-established pharmacophore in medicinal chemistry, frequently incorporated into molecules designed as kinase inhibitors.[1][2][3] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of kinase active sites, acting as an ATP-competitive inhibitor.[1] The classification of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate as a "Protein Degrader Building Block" strongly indicates its intended use as a ligand for a target protein within a PROTAC construct.[4]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[5][6] They consist of a ligand that binds the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7]

Given these points, the plausible mechanism of action for a PROTAC derived from Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate would involve the indazole core binding to a target kinase, thereby leading to its degradation.

Plausible Mechanism of Action: Kinase Degradation via the PROTAC Pathway

The proposed mechanism of action for a PROTAC incorporating the Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate scaffold is a multi-step process that hijacks the ubiquitin-proteasome pathway.

-

Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, simultaneously binds to the target kinase (via the indazole moiety) and an E3 ubiquitin ligase. This brings the kinase and the E3 ligase into close proximity, forming a ternary complex.[6]

-

Ubiquitination of the Target Kinase: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target kinase. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated kinase is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target kinase into small peptides, while the ubiquitin monomers and the PROTAC molecule are recycled.

This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Quantitative Data: Representative Biological Activity

As no specific biological data for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is available, the following tables present representative data for analogous indazole-based kinase inhibitors and PROTACs to illustrate potential efficacy.

Table 1: Representative Kinase Inhibition Data for Indazole Analogs

| Kinase Target | Compound Type | IC₅₀ (nM) | Reference |

| PLK4 | Indazole-based inhibitor | < 0.1 | [8] |

| EGFR | 1H-indazole derivative | 5.3 | [9] |

| ERK1/2 | 1H-indazole amide derivative | 9.3 - 25.8 | [9] |

| AKT | Indazole derivative | (Inhibition at 10 µM) | [2] |

| PKMYT1 | Indazole compound | (Potent Inhibition) | [3] |

Table 2: Representative PROTAC-Mediated Degradation Data

| Target Protein | PROTAC Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| Estrogen Receptor-α | Indazole-based SERD | 0.7 | > 90 | Breast Cancer |

| Generic Kinase | Hypothetical Indazole-PROTAC | 10 - 100 | > 85 | Relevant Cancer |

| Androgen Receptor | ARV-110 (PROTAC) | < 1 | > 95 | Prostate Cancer |

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the proposed mechanism of action.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.[1][10]

Materials:

-

Purified target kinase

-

Kinase-specific substrate

-

ATP

-

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (or derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (384-well)

-

Plate reader (luminescence)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound solution.

-

Add a mixture of the target kinase and its substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC₅₀ value.

Assessment of Protein Degradation by Western Blot

This is a standard method to directly measure the reduction in the levels of the target protein in cells.[11]

Materials:

-

Relevant cell line expressing the target kinase

-

PROTAC synthesized from Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

-

Cell lysis buffer (e.g., RIPA) with protease inhibitors

-

Primary antibody against the target kinase

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target kinase overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify band intensities to determine the extent of protein degradation.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation.[10][11]

Materials:

-

Relevant cancer cell line

-

Cell culture medium

-

PROTAC compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the PROTAC for 72 hours.

-

For MTT assay: Add MTT solution and incubate for 3-4 hours. Add solubilization solution to dissolve the formazan crystals. Measure absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the reagent to the wells, mix, and incubate to stabilize the luminescent signal. Measure luminescence.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental and Logic Workflow

The following diagram illustrates a typical workflow for the discovery and validation of an indazole-based PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Strategic Application of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate has emerged as a pivotal starting material in the synthesis of complex molecular architectures for drug discovery and development. Its unique structural features, including a reactive acetyl group, a strategically positioned bromine atom, and a carboxylic ester, make it a versatile scaffold for the construction of highly functionalized indazole derivatives. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this valuable intermediate, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is provided in the table below.

| Property | Value |

| CAS Number | 1346597-55-4 |

| Molecular Formula | C₁₁H₉BrN₂O₃ |

| Molecular Weight | 297.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as DCM, THF, and DMF |

Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

The synthesis of the title compound is a multi-step process that begins with the construction of the core indazole scaffold, followed by N-acetylation. While a direct, publicly available protocol for the complete synthesis is scarce, a plausible and commonly employed synthetic route is outlined below, based on established methodologies for indazole synthesis.

Experimental Protocol: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate (Precursor)

A potential synthetic pathway to the precursor involves the cyclization of a suitably substituted phenylhydrazine derivative.

Materials:

-

Substituted 2-bromo-4-methyl-5-nitrophenylhydrazine

-

Sodium nitrite

-

Hydrochloric acid

-

Methanol

-

Sodium hydroxide

-

Ethyl acetate

-

Brine

Procedure:

-

Diazotization: Dissolve the substituted phenylhydrazine in a mixture of methanol and concentrated hydrochloric acid at 0°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Cyclization: Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the mixture and neutralize with a saturated solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 6-bromo-1H-indazole-4-carboxylate.

Experimental Protocol: N-Acetylation

Materials:

-

Methyl 6-bromo-1H-indazole-4-carboxylate

-

Acetic anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate in anhydrous DCM.

-

Add pyridine or triethylamine as a base.

-

Cool the mixture to 0°C and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, can be purified by recrystallization or column chromatography.

| Step | Reaction | Key Reagents | Typical Reaction Time | Typical Yield |

| 1 | Indazole Formation | Substituted phenylhydrazine, NaNO₂, HCl, Methanol | 4-6 hours | 60-75% |

| 2 | N-Acetylation | Acetic anhydride, Pyridine/Triethylamine, DCM | 2-6 hours | >90% |

Applications in Synthesis

The strategic placement of functional groups on Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate makes it a valuable precursor for a range of downstream synthetic transformations.

Suzuki Coupling

The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl moieties. This is a key strategy in the synthesis of kinase inhibitors.[1]

Amide Bond Formation

The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amide bonds. This is a common step in the synthesis of PROTACs and other biologically active molecules.

Deprotection of the Acetyl Group

The N-acetyl group can serve as a protecting group and can be removed under basic or acidic conditions to liberate the N-H of the indazole ring for further functionalization.

Role in the Synthesis of Kinase Inhibitors

Indazole-based compounds are well-established as potent kinase inhibitors. The 6-bromo-indazole core, which can be derived from the title compound, is a key pharmacophore in inhibitors of kinases such as PI3K and LRRK2.[1] The synthetic utility of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate lies in its ability to serve as a building block for creating libraries of potential kinase inhibitors through modifications at the 4 and 6-positions.

Caption: Synthetic pathways to kinase inhibitors.

Role in the Synthesis of PROTACs

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The indazole moiety can serve as a ligand for the protein of interest (POI), while the carboxylic acid (derived from the methyl ester) provides a handle for attaching a linker connected to an E3 ligase ligand.

Caption: Workflow for PROTAC synthesis.

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a highly valuable and versatile starting material for the synthesis of complex, biologically active molecules. Its utility in constructing both kinase inhibitors and PROTACs underscores its importance in modern drug discovery. The synthetic handles it provides allow for extensive chemical space exploration, enabling the development of novel therapeutics with improved potency and selectivity. This guide provides a foundational understanding for researchers and scientists looking to leverage this key building block in their drug development programs.

References

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate: A Technical Overview of Physical and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known physical and stability properties of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate, a key building block in the development of protein degraders.[1] Due to the limited availability of in-depth experimental studies on this specific molecule, this document synthesizes information from chemical suppliers and data on structurally related compounds to offer a robust overview for research and development purposes.

Core Physical Properties

Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is commercially available as a solid, presumably crystalline, powder.[2] Information from suppliers suggests that the compound is stable at ambient temperatures.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate and a closely related analogue, Methyl 6-bromo-1H-indazole-4-carboxylate, for comparative purposes. The data for the acetylated compound is primarily sourced from chemical vendors, while the data for the analogue includes experimentally derived and predicted values.

| Property | Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate | Methyl 6-bromo-1H-indazole-4-carboxylate (Analogue) |

| CAS Number | 1346597-55-4[1] | 885518-49-0[3] |

| Molecular Formula | C₁₁H₉BrN₂O₃[1][4] | C₉H₇BrN₂O₂[3][5] |

| Molecular Weight | 297.11 g/mol [1] | 255.07 g/mol [3][5] |

| Purity | ≥95% to ≥97%[1][4] | Not specified |

| Physical Form | Solid[2] | Solid |

| Melting Point | Not available | 170-175 °C (for 5-carboxylate isomer) |

| Boiling Point | Not available | 395.88 °C at 760 mmHg (Predicted)[5] |

| Density | Not available | 1.7 g/cm³ (Predicted)[5] |

Stability and Storage

Commercial suppliers recommend storing Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate at room temperature, indicating good stability under standard laboratory conditions.[1] The un-acetylated analogue, 6-bromo-1-methyl-1H-indazole, is also noted to be stored and shipped at room temperature.[2] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of related indazole derivatives typically involves a multi-step process that can include bromination, ring closure, and deprotection reactions. A generalized workflow for the synthesis and purification of a compound like Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is outlined in the diagram below.

Logical Framework for Physicochemical Characterization

The diagram below illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate and its derivatives. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives approved as anti-cancer agents.[1][2] This document outlines a multi-step synthetic pathway, presenting detailed experimental protocols and quantitative data to aid researchers in the development of novel therapeutic agents. The synthetic route is designed to be adaptable for the creation of a diverse library of indazole derivatives for structure-activity relationship (SAR) studies.

Synthetic Pathway Overview

The synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate commences with the commercially available 4-bromo-2-methylaniline. The overall strategy involves the construction of the indazole ring, followed by functionalization at the C4 position and subsequent N-acetylation. This modular approach allows for the introduction of various substituents to explore their impact on biological activity.

Caption: Proposed synthetic pathway for Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Experimental Protocols

Step 1: Synthesis of 6-bromo-1H-indazole

This procedure is adapted from a scalable synthesis protocol.[3]

Materials:

-

4-bromo-2-methylaniline

-

Chloroform

-

Acetic anhydride

-